![molecular formula C28H26N6O2 B357178 1-amino-8'-ethoxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile CAS No. 810630-95-6](/img/structure/B357178.png)
1-amino-8'-ethoxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile is a complex organic compound with a unique spiro structure
準備方法
The synthesis of 1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the construction of the spiro linkage and the introduction of the amino, ethoxy, and cyano groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: Due to its potential biological activity, this compound could be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
作用機序
The mechanism by which 1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
Spiro compounds: These compounds share the spiro linkage, which is a unique structural feature that can impart specific properties such as rigidity and stability.
Pyrido[1,2-a]benzimidazole derivatives: These compounds share the pyrido[1,2-a]benzimidazole core, which can contribute to biological activity and chemical reactivity.
Dicarbonitrile compounds:
特性
CAS番号 |
810630-95-6 |
|---|---|
分子式 |
C28H26N6O2 |
分子量 |
478.5g/mol |
IUPAC名 |
1'-amino-6-ethoxy-9,11,11-trimethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,3'-5H-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile |
InChI |
InChI=1S/C28H26N6O2/c1-5-36-16-10-17-15(2)12-27(3,4)34-23(17)18(11-16)28(26(34)35)19(13-29)24(31)33-22-9-7-6-8-21(22)32-25(33)20(28)14-30/h6-11,15,32H,5,12,31H2,1-4H3 |
InChIキー |
HLAKLRLRVLQHCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C3C(=C1)C4(C(=C(N5C6=CC=CC=C6NC5=C4C#N)N)C#N)C(=O)N3C(CC2C)(C)C |
正規SMILES |
CCOC1=CC2=C3C(=C1)C4(C(=C(N5C6=CC=CC=C6NC5=C4C#N)N)C#N)C(=O)N3C(CC2C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B357098.png)

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B357101.png)
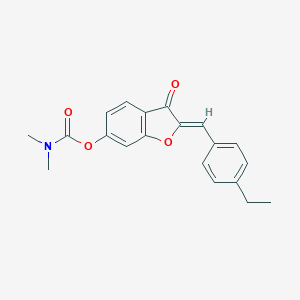
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B357106.png)
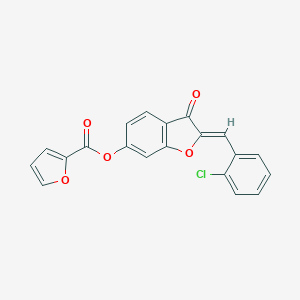

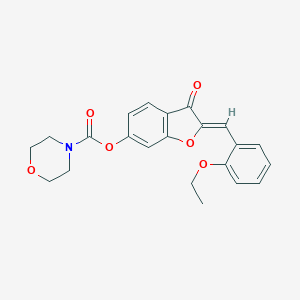

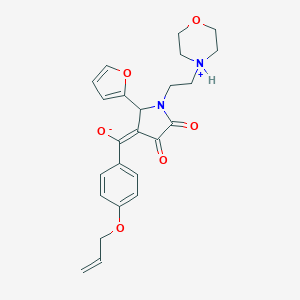

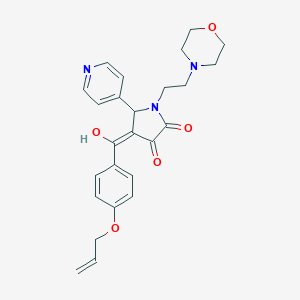
![(E)-[4,5-dioxo-2-(4-propoxyphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-fluorophenyl)methanolate](/img/structure/B357116.png)
![7-benzyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357117.png)
